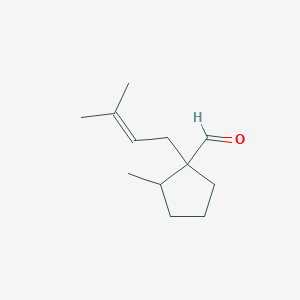

2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde

CAS No.:

Cat. No.: VC17652245

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20O |

|---|---|

| Molecular Weight | 180.29 g/mol |

| IUPAC Name | 2-methyl-1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde |

| Standard InChI | InChI=1S/C12H20O/c1-10(2)6-8-12(9-13)7-4-5-11(12)3/h6,9,11H,4-5,7-8H2,1-3H3 |

| Standard InChI Key | UQNYYJFBLOWZHX-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC1(CC=C(C)C)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde features a cyclopentane ring substituted at the 1-position with both an aldehyde group (-CHO) and a 3-methylbut-2-en-1-yl chain. The latter substituent introduces a branched alkene, contributing to steric effects and electronic modulation of the aldehyde’s reactivity. The methyl group at the 2-position of the cyclopentane ring further enhances stereochemical complexity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O |

| Molecular Weight | 180.29 g/mol |

| IUPAC Name | 2-methyl-1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde |

| Canonical SMILES | CC1CCCC1(CC=C(C)C)C=O |

| InChI Key | UQNYYJFBLOWZHX-UHFFFAOYSA-N |

The Canonical SMILES string illustrates the connectivity: the cyclopentane ring (C1CCCC1) is substituted with a methyl group (C), an aldehyde (C=O), and a 3-methylbut-2-enyl chain (CC=C(C)C).

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via Grignard addition followed by oxidation:

-

Alkylation: Cyclopentanone reacts with 3-methylbut-2-en-1-ylmagnesium bromide to form 2-methyl-1-(3-methylbut-2-en-1-yl)cyclopentanol.

-

Oxidation: The alcohol intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and safety. Key steps include:

-

Catalytic dehydrogenation of cyclopentanol derivatives.

-

Selective oxidation using immobilized catalysts (e.g., Au/TiO₂) to minimize over-oxidation to carboxylic acids.

Chemical Reactivity and Functional Transformations

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions and redox reactions:

-

Oxidation: Forms 2-methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carboxylic acid using KMnO₄ or CrO₃.

-

Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol, 2-methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-methanol.

Alkene Functionalization

The 3-methylbut-2-en-1-yl side chain undergoes electrophilic additions:

-

Hydrohalogenation: HCl or HBr adds across the double bond, yielding halogenated derivatives.

-

Epoxidation: Reaction with m-CPBA forms an epoxide, useful in ring-opening polymerizations.

Applications in Scientific Research

Synthetic Intermediate

The compound serves as a precursor in synthesizing:

-

Terpene analogs: Its isoprenoid-like structure mimics natural terpenes, aiding in fragrance synthesis .

-

Pharmaceutical candidates: Aldehyde derivatives are explored as enzyme inhibitors due to their electrophilic reactivity .

Materials Science

-

Polymer crosslinkers: The alkene and aldehyde groups enable covalent bonding in resin formulations.

-

Chiral auxiliaries: The stereogenic center at C2 facilitates asymmetric synthesis.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Cyclopentane Carbaldehydes

The branched alkene in 2-methyl-1-(3-methylbut-2-en-1-yl)... enhances steric effects, slowing nucleophilic attacks on the aldehyde compared to linear analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume